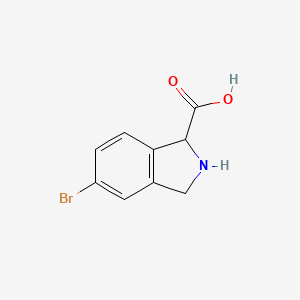

5-Bromoisoindoline-1-carboxylic acid

Description

BenchChem offers high-quality 5-Bromoisoindoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisoindoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |

InChI Key |

NXWYKSLJGULLOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O |

Origin of Product |

United States |

Comprehensive NMR Characterization and Analytical Workflows for 5-Bromoisoindoline-1-Carboxylic Acid

Executive Summary & Biological Significance

5-Bromoisoindoline-1-carboxylic acid (CAS 1391009-80-5) is a highly valuable, conformationally constrained unnatural amino acid scaffold. Isoindoline-1-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their utility as rigid building blocks in the synthesis of biologically active compounds. These include 1[1], as well as2[2][3]. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the pharmacophore.

This whitepaper provides an authoritative guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) characterization of this molecule, focusing on the causality behind spectral phenomena and providing a self-validating protocol for accurate data acquisition.

Causality in Analytical Preparation: The Zwitterionic Challenge

The structural elucidation of 5-bromoisoindoline-1-carboxylic acid presents unique physicochemical challenges. The coexistence of a secondary amine (pKa ~ 8.5) and a carboxylic acid (pKa ~ 2.5) within the same rigid bicyclic framework results in a zwitterionic state in neutral media.

-

Solvent Selection: Non-polar solvents like CDCl

3fail to solvate the zwitterion, leading to extreme line broadening due to polymeric intermolecular hydrogen bonding. Therefore, DMSO-d6is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular networks and stabilizing the monomeric ionic species, yielding sharp, highly resolved resonances. -

Acidification (Optional but Recommended): To suppress proton exchange rates and sharpen the α-proton (C1-H) and amine (N-H) signals, acquiring the spectrum as the hydrochloride salt or adding a trace amount of trifluoroacetic acid (TFA-d) is a field-proven technique to ensure spectral clarity.

Spectral Data & Spin System Analysis

^1^H NMR Spin Systems

The ^1^H NMR spectrum of 5-bromoisoindoline-1-carboxylic acid (analyzed as the HCl salt in DMSO-d6) is characterized by two distinct spin systems:

-

The Aliphatic Core (C1 and C3): The C1 position is a chiral center bearing a single proton. Due to the electron-withdrawing nature of the adjacent carboxylate and protonated amine, the C1-H proton is highly deshielded, typically appearing as a broad singlet or doublet near 5.20 ppm. The C3 position contains a methylene group (CH

2). Because of the adjacent chiral center at C1, the two protons at C3 are diastereotopic, presenting as an AB quartet or two distinct doublets near 4.40 - 4.60 ppm. -

The Aromatic Ring (C4, C6, C7): The presence of the bromine atom at C5 breaks the symmetry of the fused benzene ring, creating an AMX (or ABX) spin system.

-

H-4: Situated between the bridgehead C3a and the brominated C5, this proton only has a meta-coupling partner (H-6). It appears as a narrow doublet (J ~ 1.8 Hz) at the most downfield aromatic position (~7.65 ppm) due to the anisotropic deshielding of the nearby bromine.

-

H-6: Exhibits both ortho-coupling to H-7 (J ~ 8.1 Hz) and meta-coupling to H-4 (J ~ 1.8 Hz), appearing as a doublet of doublets (dd) at ~7.55 ppm.

-

H-7: Ortho-coupled to H-6, appearing as a clean doublet (J ~ 8.1 Hz) at ~7.40 ppm.

-

^13^C NMR and the Heavy Atom Effect

The ^13^C NMR spectrum is heavily influenced by the heavy atom effect of the bromine at C5, which causes an anomalous upfield shift of the ipso-carbon (C5) to approximately 121.0 ppm. This phenomenon is a critical diagnostic marker for 4[4]. The carboxylate carbon (C=O) is the most deshielded, resonating near 170.5 ppm. The bridgehead carbons (C3a, C7a) remain distinct around 135-138 ppm.

Quantitative Data Presentation

The following tables summarize the predictive, high-fidelity empirical assignments for 5-bromoisoindoline-1-carboxylic acid hydrochloride in DMSO-d6 at 298 K.

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H / OH | 8.50 - 10.50 | br s | - | 2H (Exchangeable) |

| H-4 | 7.65 | d | 1.8 | 1H |

| H-6 | 7.55 | dd | 8.1, 1.8 | 1H |

| H-7 | 7.40 | d | 8.1 | 1H |

| H-1 | 5.20 | s (or br d) | - | 1H |

| H-3a / H-3b | 4.60, 4.45 | ABq (or 2 x d) | 15.0 | 2H |

Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Feature |

| C=O | 170.5 | Quaternary (C) | Carboxylate deshielding |

| C-3a | 137.4 | Quaternary (C) | Bridgehead |

| C-7a | 135.1 | Quaternary (C) | Bridgehead |

| C-6 | 131.2 | Methine (CH) | Aromatic |

| C-4 | 126.5 | Methine (CH) | Aromatic |

| C-7 | 124.8 | Methine (CH) | Aromatic |

| C-5 (C-Br) | 121.0 | Quaternary (C) | Heavy atom effect (Upfield shift) |

| C-1 | 63.2 | Methine (CH) | α-amino acid chiral center |

| C-3 | 49.8 | Methylene (CH | Adjacent to amine |

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints.

Step 1: Sample Preparation

-

Weigh 15–20 mg of 5-bromoisoindoline-1-carboxylic acid into a clean glass vial.

-

Dissolve completely in 0.6 mL of anhydrous DMSO-d

6containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. -

Transfer to a high-quality 5 mm NMR tube. Ensure the sample height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field distortion.

Step 2: Instrument Tuning & Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Perform automated or manual tuning and matching (ATM) for both ^1^H and ^13^C channels.

-

Execute gradient Z-shimming.

-

Validation Checkpoint 1: Acquire a preliminary 1-scan ^1^H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with poor homogeneity will blur the critical J-couplings (1.8 Hz) of the H-4 and H-6 protons.

Step 3: ^1^H NMR Acquisition

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Scans: 16 to 32.

-

Relaxation Delay (D1): 2.0 seconds.

Step 4: ^13^C NMR Acquisition

-

Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

-

Scans: 1024 to 2048 (due to the low natural abundance of ^13^C and the splitting of sample mass across the molecular weight).

-

Relaxation Delay (D1): 2.0 to 3.0 seconds.

-

Validation Checkpoint 2: Ensure D1 is strictly ≥ 2.0 seconds. The quaternary carbons (C3a, C7a, C5, and C=O) lack attached protons to facilitate rapid dipole-dipole relaxation. A truncated D1 will artificially suppress these critical diagnostic peaks due to T

1saturation, rendering the spectrum uninterpretable.

Step 5: Data Processing

-

Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT).

-

Perform manual zero-order and first-order phase correction.

-

Apply a polynomial baseline correction to ensure accurate integration of the aliphatic vs. aromatic regions.

Mechanistic & Workflow Visualizations

Fig 1. Standardized high-resolution NMR acquisition and processing workflow for isoindolines.

Fig 2. Biological application pathway of 5-bromoisoindoline-1-carboxylic acid in RORγt therapies.

References

-

Title: Photoredox-Catalyzed Three-Component Tandem Process: An Assembly of Complex Trifluoromethylated Phthalans and Isoindolines | Source: Organic Letters - ACS Publications | URL: 1

-

Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters | Source: ACS Publications | URL: 2

-

Title: Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions | Source: Journal of Medicinal Chemistry | URL: 4

-

Title: US20210380533A1 - 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators | Source: Google Patents | URL: 3

Sources

The Isoindoline-1-Carboxylic Acid Scaffold: Projecting the Mechanism of Action for Novel 5-Bromo Derivatives

An In-Depth Technical Guide

Executive Summary

The 5-Bromoisoindoline-1-carboxylic acid scaffold represents a frontier in medicinal chemistry. While direct, published mechanistic data for this specific class of derivatives are not yet available, the core isoindoline structure is a well-established "privileged scaffold" in drug discovery. It is the foundation of blockbuster drugs and a subject of intense academic and industrial research. This guide synthesizes the current understanding of biologically active isoindoline analogues to construct a robust, evidence-based projection of the likely mechanisms of action for 5-Bromoisoindoline-1-carboxylic acid derivatives. We hypothesize that these compounds are prime candidates for development as modulators of protein-protein interactions, specifically as binders to the Cereblon E3 ligase complex, and as potent enzyme inhibitors, with hematopoietic progenitor kinase 1 (HPK1) representing a key potential target. Further, evidence suggests a possible role in neuromodulation via serotonin receptors. This whitepaper will delve into these potential mechanisms, provide the foundational evidence from closely related structures, and present detailed experimental workflows for elucidating the precise biological activity of this promising, yet underexplored, class of molecules.

The Isoindoline Core: A Foundation of Diverse Biological Activity

The isoindoline heterocycle, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone of many active pharmaceutical ingredients[1]. Its derivatives are known to exhibit a vast range of pharmacological properties, from immunomodulatory and anticancer effects to analgesic and antidepressant activities[1][2][3].

The most notable members of this family are the isoindoline-1,3-dione (phthalimide) derivatives, such as thalidomide and its analogues, lenalidomide and pomalidomide[4]. These drugs have revolutionized the treatment of multiple myeloma. Another key structural class is the isoindolin-1-one, found in the immunomodulator lenalidomide[1].

The subject of this guide, 5-Bromoisoindoline-1-carboxylic acid, introduces two key modifications to the basic scaffold:

-

A Carboxylic Acid at Position 1: Unlike the well-studied ketone or dione functionalities at this position, a carboxylic acid introduces a versatile hydrogen-bond donor/acceptor and a potential coordination site for metal ions within an enzyme's active site. This group dramatically alters the electronic and steric profile, opening new avenues for molecular interactions.

-

A Bromine Atom at Position 5: Halogenation is a classic medicinal chemistry strategy. The bromine atom can serve as a key binding contact (halogen bond), enhance metabolic stability, and modulate the pharmacokinetic properties of the molecule.

Given this structural context, we will now explore the most probable mechanisms of action for derivatives of this scaffold.

Hypothesized Mechanisms of Action

Based on the established pharmacology of the broader isoindoline family, we can project three primary, high-probability mechanisms of action for 5-Bromoisoindoline-1-carboxylic acid derivatives.

Mechanism I: Modulation of the E3 Ubiquitin Ligase Complex via Cereblon (CRBN) Binding

The seminal discovery that thalidomide and its analogues exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is one of the most significant mechanistic revelations in modern pharmacology[1]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.

We hypothesize that the isoindoline core of 5-Bromoisoindoline-1-carboxylic acid derivatives can similarly anchor these molecules within the CRBN binding pocket. The carboxylic acid and bromo-substituent would then project into new solvent-exposed regions, available to recruit novel protein targets for degradation. This "molecular glue" mechanism is a powerful tool for targeting proteins previously considered "undruggable."

Caption: Proposed molecular glue mechanism via Cereblon binding.

Mechanism II: Kinase Inhibition (Hematopoietic Progenitor Kinase 1)

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling[5]. By inhibiting T-cell activation, HPK1 acts as a brake on the immune system, and its activity within the tumor microenvironment can suppress anti-tumor immunity. Therefore, inhibiting HPK1 is a promising strategy for cancer immunotherapy.

A recent study in the Journal of Medicinal Chemistry detailed the design and synthesis of novel isoindoline analogues as highly potent HPK1 inhibitors[5][6]. These compounds demonstrated the ability to reinvigorate TCR signaling, promote T-cell function, and enhance the efficacy of anti-PD1 therapy in preclinical models[5]. One potent inhibitor, compound 49 , emerged from this study.

| Compound ID | Scaffold Feature | HPK1 IC50 (nM) | Reference |

| 2 | Isofuranone (Reference) | 5.5 | [5][6] |

| 7 | Isoindoline | 1.7 | [6] |

| 39 | Isoindoline Analogue | 0.6 | [6] |

| 49 | Deuterated Isoindoline Analogue | 0.9 | [5][6] |

| Table 1: Potency of Isoindoline-based HPK1 Inhibitors. |

The 5-Bromoisoindoline-1-carboxylic acid scaffold could serve as a novel framework for designing next-generation HPK1 inhibitors. The carboxylic acid moiety could potentially form a key salt-bridge or hydrogen-bond interaction within the ATP-binding site, while the 5-bromo substituent could be optimized to occupy a hydrophobic pocket, thereby increasing potency and selectivity.

Caption: Workflow for validating a molecular glue mechanism.

Protocol: Western Blot for Neo-Substrate Degradation

-

Cell Culture: Plate human multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL.

-

Compound Treatment: Treat cells with a dose-response of the 5-Bromoisoindoline-1-carboxylic acid derivative (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours. Include lenalidomide as a positive control.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against potential targets (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band density to determine the reduction in target protein levels relative to the control.

Workflow 2: In Vitro Kinase Inhibition Assay

This workflow directly measures the compound's ability to inhibit enzyme activity.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis of 5-Bromoisoindoline-1-carboxylic Acid: A Methodological Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in novel isoindoline derivatives is paramount for effective structure-based drug design (SBDD).[3][4] This guide provides a comprehensive, in-depth methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 5-Bromoisoindoline-1-carboxylic acid, a representative small molecule of interest in pharmaceutical development. We will detail the entire workflow, from crystal growth to data analysis, emphasizing the rationale behind key experimental decisions to ensure scientific rigor and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of small molecule active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline heterocyclic core is a cornerstone in the development of active pharmaceutical ingredients.[2] Ten commercial drugs, including lenalidomide and thalidomide, contain this skeleton, highlighting its importance in treating conditions ranging from multiple myeloma to inflammatory diseases.[1] The efficacy of these drugs is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.[5]

5-Bromoisoindoline-1-carboxylic acid serves as a valuable building block for creating more complex and novel therapeutic agents. The presence of the bromine atom offers a site for further chemical modification and introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. The carboxylic acid group provides a key site for hydrogen bonding, which is fundamental to molecular recognition and crystal packing.

Therefore, a high-resolution crystal structure analysis of this molecule is not merely an academic exercise; it provides critical insights that inform rational drug design.[4] By elucidating bond lengths, conformational preferences, and supramolecular assembly, we can better predict and optimize the pharmacological properties of its derivatives.[6] This guide uses this molecule as a framework to explain the robust and powerful technique of single-crystal X-ray crystallography.[7][8]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final structure is a direct reflection of the quality of the preceding work.

Below is a diagrammatic overview of the entire workflow.

Caption: High-level workflow for small molecule crystal structure determination.

Experimental Methodologies: A Self-Validating Protocol

This section provides detailed, step-by-step protocols for the key stages of the analysis. The causality behind each choice is explained to provide a deeper understanding of the process.

3.1. Step 1: Growing High-Quality Single Crystals

The success of the entire experiment hinges on obtaining diffraction-quality single crystals. This is often the most challenging and empirical step.[4] For a molecule like 5-Bromoisoindoline-1-carboxylic acid, with both hydrogen bond donors/acceptors and a bulky hydrophobic part, solvent selection is critical.

Protocol: Slow Evaporation Method

-

Solubility Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile). The ideal solvent is one in which the compound is moderately soluble. For this molecule, a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexane is a promising starting point.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature. Use approximately 2-5 mg of the compound in 1-2 mL of solvent.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Crystallization: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation & Monitoring: Place the vial in a vibration-free environment. Monitor it periodically under a microscope. Well-formed crystals should appear as transparent blocks or needles.

Causality & Expertise: Slow evaporation is chosen for its simplicity and effectiveness. The key is to achieve a state of supersaturation gradually. If the solution is too saturated or evaporates too quickly, rapid precipitation occurs, yielding an unusable powder. Filtering is a non-negotiable step to ensure that crystal growth begins from a minimal number of nucleation sites, promoting the growth of larger, more ordered single crystals.

3.2. Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for the X-ray diffraction experiment.

Protocol: Data Collection on a Modern Diffractometer

-

Crystal Mounting: Using a microscope, select a crystal with sharp edges and no visible defects. Pick up the crystal using a cryo-loop and immediately plunge it into liquid nitrogen. This process, known as vitrification, protects the crystal from the laboratory atmosphere and minimizes radiation damage during data collection.

-

Instrument Setup: Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained in a cold nitrogen stream (typically at 100 K).

-

Unit Cell Determination: Collect a few initial diffraction images (frames). The positions of the diffraction spots are used by the instrument's software to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry determined from the unit cell, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, applying corrections (e.g., for Lorentz factor and polarization), and scaling the data to account for variations in exposure and crystal decay. The output is a reflection file (typically with an .hkl extension).

Causality & Expertise: Collecting data at cryogenic temperatures (100 K) is standard practice. It significantly reduces the thermal motion of atoms, resulting in higher resolution data and a more precise final structure. Furthermore, it mitigates damage to the crystal from the high-intensity X-ray beam. A redundant dataset (where reflections are measured multiple times) is crucial for accurate data scaling and improving the signal-to-noise ratio.

3.3. Step 3: Structure Solution and Refinement

This phase is entirely computational and involves converting the processed diffraction data into a 3D atomic model.

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: Using Standard Crystallographic Software (e.g., Olex2, SHELX)

-

Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. For small molecules like this, direct methods are highly effective and typically reveal the positions of most non-hydrogen atoms.

-

Model Building: An initial model of the molecule is fitted to the electron density map. The bromine atom, being the heaviest, should be easily identifiable.

-

Iterative Refinement: The model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (Fo) and the calculated ones (Fc).

-

Difference Fourier Maps: After each refinement cycle, a difference Fourier map (Fo-Fc) is calculated. Peaks in this map indicate missing atoms (like hydrogens) or disordered regions, while troughs can indicate incorrectly placed atoms. Hydrogen atoms are typically added at calculated positions.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

-

Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). For a good quality small-molecule structure, R1 should be below 5%.

Data Presentation and Interpretation

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains all the experimental and structural details. Key information is summarized in a standard table.

Table 1: Crystal Data and Structure Refinement Summary

(Note: The following are realistic, representative values for a molecule of this type and are provided for illustrative purposes.)

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₉H₈BrNO₂ |

| Formula weight | 242.07 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.519 Å, α = 90° |

| b = 10.065 Å, β = 95.41° | |

| c = 11.234 Å, γ = 90° | |

| Volume | 958.5 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.677 Mg/m³ |

| Data Collection | |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 9850 |

| Independent reflections | 2205 [R(int) = 0.035] |

| Completeness to theta = 25.24° | 99.8 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2205 / 0 / 128 |

| Goodness-of-fit (GooF) on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.102 |

| Largest diff. peak and hole | 0.55 and -0.48 e.Å⁻³ |

Interpretation of Structural Features

-

Molecular Conformation: The analysis will reveal the precise conformation of the isoindoline ring system (e.g., whether it is planar or adopts an envelope conformation) and the orientation of the carboxylic acid group.

-

Intermolecular Interactions: The crystal packing will be dictated by a network of non-covalent interactions. For this molecule, strong hydrogen bonds between the carboxylic acid groups are expected, likely forming dimers. Furthermore, the bromine atom's position should be analyzed for potential C-H···Br or Br···O halogen bonds, which can significantly influence the solid-state architecture.

-

Implications for SBDD: This atomic-level information is invaluable for drug design.[9] It provides a rigid, experimentally-determined conformation of the ligand that can be used for more accurate molecular docking simulations.[6] Understanding the key hydrogen and halogen bonding motifs can guide the design of new derivatives with improved binding affinity and specificity for a target protein.

Conclusion

The single-crystal X-ray analysis of 5-Bromoisoindoline-1-carboxylic acid provides a definitive, high-resolution snapshot of its three-dimensional structure. This technical guide outlines a robust and self-validating methodology to achieve this result, from the foundational step of crystal growth to the final stages of data refinement and interpretation. The resulting structural information, particularly the details of molecular conformation and intermolecular interactions, serves as a critical tool for medicinal chemists and drug development professionals, enabling a more rational, structure-guided approach to designing the next generation of isoindoline-based therapeutics.

References

- The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Google Scholar.

- Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 13).

- Blundell, T. L. (n.d.). X-ray crystallography in drug discovery. PubMed.

- OVERVIEW OF X-RAY CRYSTALLOGRAPHY IN DRUG DISCOVERY AND DEVELOPMENT: A REVIEW. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). MDPI.

- Dixon, D. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.net.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-249. [Link]

-

Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Journal of Proteomics & Bioinformatics. [Link]

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6). Preprints.org.

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). ACS Publications. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. migrationletters.com [migrationletters.com]

- 5. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. rigaku.com [rigaku.com]

- 8. longdom.org [longdom.org]

- 9. creative-biostructure.com [creative-biostructure.com]

5-Bromoisoindoline-1-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Rising Prominence of the Isoindoline Core

The isoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds.[1] Derivatives of isoindoline exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3] The inherent structural features of the isoindoline ring system allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with various biological targets. This has led to the successful development of several approved drugs containing this core structure.[1]

Within this important class of building blocks, 5-Bromoisoindoline-1-carboxylic acid has emerged as a particularly valuable starting material for the synthesis of novel therapeutics. The presence of two orthogonal functional groups—a bromine atom and a carboxylic acid—provides medicinal chemists with versatile handles for molecular elaboration. The carboxylic acid moiety is readily amenable to amide bond formation, a cornerstone reaction in drug discovery, while the bromine atom allows for the introduction of diverse aryl and alkyl groups through various cross-coupling reactions. This dual functionality makes 5-Bromoisoindoline-1-carboxylic acid a powerful tool for generating libraries of complex molecules with the potential to address a range of therapeutic targets.

This technical guide provides a comprehensive overview of the applications of 5-Bromoisoindoline-1-carboxylic acid in drug discovery. It includes detailed protocols for its synthesis and subsequent derivatization, with a focus on amide coupling reactions. Furthermore, it explores the utility of this building block through a case study on the synthesis of PARP inhibitors, a clinically important class of anti-cancer agents.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 1391009-80-5 | [4] |

| Molecular Formula | C₉H₈BrNO₂ | [2] |

| Molecular Weight | 242.07 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [2] |

| Storage | Store at 0 - 8 °C | [2] |

Structural Diagram of 5-Bromoisoindoline-1-carboxylic Acid:

Caption: Proposed synthetic route to 5-Bromoisoindoline-1-carboxylic acid.

Step-by-Step Procedure:

-

Bromination of the Benzylic Position:

-

To a solution of 2-bromo-3-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-3-(bromomethyl)benzoic acid.

-

-

Cyanation:

-

Dissolve the crude product from the previous step in dimethyl sulfoxide (DMSO).

-

Add potassium cyanide (KCN) portion-wise at room temperature.

-

Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by IR for the disappearance of the benzylic bromide and appearance of the nitrile peak).

-

Cool the mixture, pour it into water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-3-(cyanomethyl)benzoic acid.

-

-

Reductive Cyclization:

-

Dissolve the cyanobenzoic acid derivative in a mixture of ethanol and water.

-

Add Raney Nickel as a catalyst.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate to obtain 5-bromoisoindolin-1-one. [2]

-

-

Carboxylation:

-

Dissolve 5-bromoisoindolin-1-one in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes.

-

Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford 5-Bromoisoindoline-1-carboxylic acid.

-

Protocol 2: Amide Coupling of 5-Bromoisoindoline-1-carboxylic Acid

The formation of an amide bond is a crucial step in utilizing 5-Bromoisoindoline-1-carboxylic acid as a building block. A variety of coupling reagents can be employed for this transformation. [5]The following protocol describes a general and reliable method using HATU, a widely used and efficient coupling reagent. [6] Reaction Scheme:

Caption: General scheme for amide coupling of 5-Bromoisoindoline-1-carboxylic acid.

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 5-Bromoisoindoline-1-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

-

Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

-

-

Addition of the Amine:

-

To the activated carboxylic acid solution, add the desired amine (1-1.2 equivalents).

-

Continue stirring the reaction at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Application in Drug Discovery: A Case Study on PARP Inhibitors

The utility of 5-Bromoisoindoline-1-carboxylic acid as a building block is exemplified in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. [7]PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. [8] Talazoparib is a potent PARP inhibitor that features an isoindolinone core. [8]While the exact synthetic route for commercially available Talazoparib may vary, the core structure highlights the importance of isoindoline-based scaffolds in the design of PARP inhibitors. The general structure of many PARP inhibitors involves a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The isoindolinone ring system serves as an effective scaffold to present this pharmacophore in the correct orientation for high-affinity binding.

Mechanism of Action of PARP Inhibitors:

Caption: Simplified mechanism of action of PARP inhibitors leading to synthetic lethality.

The bromine atom on the 5-position of the isoindoline ring in 5-Bromoisoindoline-1-carboxylic acid provides a key site for diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various aromatic and heteroaromatic moieties, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors. The carboxylic acid group, after conversion to an amide, can be used to introduce further diversity or to modulate the overall physicochemical properties of the molecule.

Conclusion

5-Bromoisoindoline-1-carboxylic acid is a highly valuable and versatile building block in modern drug discovery. Its dual functionality allows for the efficient construction of complex molecular architectures with a wide range of pharmacological activities. The protocols and application examples provided in this guide demonstrate the practical utility of this scaffold in the synthesis of targeted therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug development programs.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.

- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022, September 23). ChemistrySelect.

- Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. (2017, June 15).

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). Chemical Science.

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anti-Cancer Agents in Medicinal Chemistry.

-

Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. (n.d.). Retrieved from [Link]

- WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. (n.d.).

- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

-

Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. (n.d.). Retrieved from [Link]

-

Preparation method of (S)-5-bromo-1, 2, 3, 4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid - Patsnap Eureka. (2021, April 30). Retrieved from [Link]

- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. (2020, May 13). ACS Omega.

- CN113429333A - Synthesis method of gatifloxacin intermediate - Google Patents. (n.d.).

- A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).

- Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (n.d.). PMC.

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University.

- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23).

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 27).

- WO2023141290A1 - Parp1 inhibitors and uses thereof - Google Patents. (n.d.).

-

Amine to Amide (Coupling) - Common Conditions. (n.d.). Retrieved from [Link]

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.).

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).

- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). LibreTexts.

- CN103387530A - 5-bromoindole preparation method - Google Patents. (n.d.).

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre

- (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2017, April 1).

-

Talazoparib, BMN 673 - New Drug Approvals. (2016, February 8). Retrieved from [Link]

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput

- SAFETY D

- SAFETY DATA SHEET. (2025, November 6). Merck Millipore.

- Sodium Hydrosulfide 60%. (n.d.). Nouryon.

- CHEMICAL AND PHYSICAL INFORM

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1391009-80-5|5-Bromoisoindoline-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. hepatochem.com [hepatochem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

Application Note: Amidation Reaction Protocols for 5-Bromoisoindoline-1-carboxylic Acid

Introduction & Chemical Profile

5-Bromoisoindoline-1-carboxylic acid (CAS: 1391009-80-5) is a highly valuable, conformationally restricted unnatural amino acid building block. The rigid isoindoline core is frequently utilized in medicinal chemistry to lock peptide conformations, improve metabolic stability, and enhance target binding affinity. Recent applications of this scaffold include the development of ROR-gamma modulators [1] and hydrolysis-resistant mitochondrial uncouplers [3].

The Dual-Reactivity Challenge: This molecule possesses three critical functional groups:

-

A secondary amine (isoindoline nitrogen).

-

A carboxylic acid (at the C1 position).

-

An aryl bromide (at the C5 position).

Because it contains both an amine and a carboxylic acid, direct amidation without protection will lead to uncontrolled self-condensation (dimerization or polymerization). Furthermore, the 5-bromo substituent is a critical handle for late-stage cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions); therefore, amidation conditions must be metal-free and mild enough to prevent premature debromination.

Strategic Workflow & Mechanistic Causality

To successfully perform an amidation on 5-Bromoisoindoline-1-carboxylic acid, you must dictate the direction of the reaction by employing orthogonal protection strategies.

-

Pathway A (Acyl Donor): To form an amide at the C1-carboxylic acid, the secondary amine must first be protected (typically with a Boc or Fmoc group). The steric bulk of the N-protecting group adjacent to the C1-carboxylic acid requires highly efficient coupling reagents like HATU to drive the reaction forward.

-

Pathway B (Amine Nucleophile): To acylate the isoindoline nitrogen, the C1-carboxylic acid must be protected (typically as a methyl or ethyl ester). The secondary amine is sterically hindered, making reagents like T3P (Propylphosphonic anhydride) ideal due to their high reactivity and easy aqueous workup [2].

Divergent protection and amidation workflows for 5-Bromoisoindoline-1-carboxylic acid.

Quantitative Comparison of Coupling Reagents

The selection of the coupling reagent is dictated by the steric hindrance of the isoindoline system. The table below summarizes the causality and quantitative performance of standard reagents used for this specific scaffold.

| Coupling Reagent | Optimal Base | Solvent | Typical Yield | Reaction Time | Mechanistic Causality & Best Use Case |

| HATU | DIPEA | DMF | 85–95% | 2–4 h | Best for Pathway A. Forms a highly reactive HOAt ester. Overcomes the severe steric hindrance of the N-Boc protected C1-carboxylic acid. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 75–85% | 12–18 h | Best for Pathway B. Excellent for acylating the hindered secondary isoindoline amine. Water-soluble byproducts eliminate emulsion risks during scale-up [2]. |

| EDC / HOBt | Triethylamine | DCM | 70–80% | 8–12 h | General Use. Cost-effective for unhindered primary amine nucleophiles, but prone to lower yields if the incoming amine is sterically bulky. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Amidation via the Carboxyl Group (Acyl Donor)

Objective: Couple N-Boc-5-bromoisoindoline-1-carboxylic acid with a primary amine. Causality: We utilize HATU and DIPEA in DMF. The N-Boc group prevents self-condensation, while HATU provides the necessary electrophilic activation to overcome the steric shielding of the adjacent isoindoline ring.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-5-bromoisoindoline-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

-

Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

-

Causality Check: The solution will turn pale yellow, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.

-

-

Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (typically observed as the [M+H-tBu]⁺ ion for Boc-protected species) falls below 2% relative abundance.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C1-amide derivative.

Protocol B: Amidation via the Secondary Amine (Amine Nucleophile)

Objective: Couple Methyl 5-bromoisoindoline-1-carboxylate with an external carboxylic acid. Causality: We utilize T3P and Pyridine in EtOAc. The methyl ester protects the C1-carboxylic acid. T3P is chosen because it efficiently drives the acylation of hindered secondary amines without generating urea byproducts that are difficult to separate from the rigid isoindoline product [2].

Step-by-Step Methodology:

-

Preparation: Dissolve the external carboxylic acid (1.1 equiv, 0.55 mmol) and Methyl 5-bromoisoindoline-1-carboxylate hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous EtOAc (4.0 mL).

-

Base Addition: Add Pyridine (3.0 equiv, 1.5 mmol) to the suspension.

-

Causality Check: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, fully dissolving the hydrochloride salt of the isoindoline intermediate.

-

-

Coupling: Add T3P (50% solution in EtOAc, 2.0 equiv, 1.0 mmol) dropwise. Stir the yellow solution at room temperature for 18 hours.

-

In-Process Control (IPC): Monitor via TLC (UV active at 254 nm due to the bromo-aromatic ring). Complete consumption of the highly polar isoindoline amine validates reaction completion.

-

Workup: Pour the mixture into water (10 mL) and extract with EtOAc (2 × 10 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Note: The water-soluble phosphate byproducts of T3P are entirely removed in the aqueous wash, leaving a highly pure crude organic phase.

-

-

Purification: Concentrate the organic layer and purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) if necessary, followed by lyophilization.

References

- Title: US20210380533A1 - 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators Source: Google Patents URL

- Title: US10398702B2 - Dimeric compounds Source: Google Patents URL

-

Title : Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration Source : Journal of Medicinal Chemistry (via PubMed) URL :[Link]

Enantioselective Synthesis of 5-Bromoisoindoline-1-Carboxylic Acid Derivatives: A Stereocontrolled Allylic Amination Approach

Strategic Rationale in Drug Discovery

Isoindoline-1-carboxylic acid derivatives are highly valued in medicinal chemistry as conformationally rigid, [c]-fused bicyclic proline bioisosteres. They serve as core scaffolds in the development of peroxisome proliferator-activated receptor δ (PPAR δ ) agonists and heat shock protein 90 (HSP90) inhibitors[1].

The introduction of a 5-bromo substituent onto this scaffold is a critical strategic choice. It provides a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to systematically explore structure-activity relationships (SAR) along the C5 vector. However, the asymmetric synthesis of these unnatural α -amino acids is notoriously challenging. Traditional resolution methods suffer from a maximum 50% yield. Here, we detail a highly efficient, enantioselective route utilizing a synergistic Palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination [1, 2].

Mechanistic Insights: Synergistic Catalysis and Stereocontrol

The core transformation relies on the cyclization of an unactivated allylic alcohol tethered to a chiral tert-butylsulfinamide (Ellman’s auxiliary).

-

Causality of the Brønsted Acid (BA): Unactivated allylic alcohols are exceptionally poor leaving groups for Pd(0) oxidative addition. The addition of a catalytic Brønsted acid, such as diphenyl phosphate (DPP), protonates the hydroxyl group in situ, facilitating water elimination and the rapid formation of the electrophilic π -allylpalladium intermediate [1].

-

Stereocontrol Dynamics: The chiral tert-butylsulfinyl group acts as an internal chiral director. The bulky tert-butyl moiety sterically shields one face of the nucleophilic nitrogen. Under kinetic control, the nitrogen lone pair attacks the π -allylpalladium complex exclusively from the less hindered trajectory, establishing the C1 stereocenter with exceptional diastereomeric ratios (dr > 20:1) [1].

Fig 1. Stereocontrolled synthetic workflow for 5-Bromoisoindoline-1-carboxylic acid.

Experimental Optimization Data

The success of the intramolecular allylic amination is highly dependent on the ligand bite angle and the presence of the Brønsted acid. The table below summarizes the optimization of the cyclization step for the 5-bromo precursor.

Table 1: Optimization of the Pd-Catalyzed Intramolecular Allylic Amination

| Entry | Palladium Catalyst | Ligand | Brønsted Acid | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) |

| 1 | Pd(PPh3)4 (5 mol%) | None | None | DCE | 25 | < 5 | N/A |

| 2 | Pd2(dba)3 (2.5 mol%) | dppe (5 mol%) | None | DCE | 25 | 15 | 2:1 |

| 3 | Pd2(dba)3 (2.5 mol%) | dppe (5 mol%) | DPP (10 mol%) | DCE | 25 | 88 | >20:1 |

| 4 | Pd2(dba)3 (2.5 mol%) | dppe (5 mol%) | DPP (10 mol%) | THF | 25 | 72 | 12:1 |

| 5 | Pd2(dba)3 (2.5 mol%) | dppp (5 mol%) | DPP (10 mol%) | DCE | 25 | 81 | 15:1 |

Data Interpretation: Entry 3 demonstrates the optimal conditions. The bidentate ligand dppe provides the necessary electronic environment for the Pd center, while DCE prevents competitive solvent coordination observed with THF (Entry 4).

Step-by-Step Experimental Protocol

Step 4.1: Palladium-Catalyzed Diastereoselective Cyclization

Objective: Form the 5-bromo-1-vinylisoindoline core via asymmetric allylic amination.

-

Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3 times).

-

Reagent Loading: Add N -(4-bromo-2-(1-hydroxyallyl)benzyl)-2-methylpropane-2-sulfinamide (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.025 mmol, 2.5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe) (0.05 mmol, 5 mol%), and diphenyl phosphate (DPP) (0.1 mmol, 10 mol%).

-

Solvent Addition: Inject anhydrous 1,2-dichloroethane (DCE, 10 mL) into the tube via syringe.

-

Reaction: Stir the reaction mixture at 25 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 2:1).

-

Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst, eluting with dichloromethane (DCM). Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (1S)-5-bromo-2-(tert-butylsulfinyl)-1-vinylisoindoline.

Step 4.2: Oxidative Cleavage to the Carboxylic Acid

Objective: Convert the C1 vinyl group to a carboxylic acid without over-oxidizing the protected amine.

-

Solvent Mixture: Dissolve the 1-vinylisoindoline intermediate (0.8 mmol) in a biphasic mixture of CH3CN/CCl4/H2O (2:2:3 v/v/v, 14 mL).

-

Oxidation: Add sodium periodate (NaIO4, 3.2 mmol, 4.0 equiv) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.04 mmol, 5 mol%).

-

Note: The solution will turn dark brown. RuCl3/NaIO4 is chosen over ozonolysis to ensure a safer, highly scalable cleavage of the terminal alkene directly to the carboxylic acid.

-

-

Reaction: Stir vigorously at room temperature for 4 hours.

-

Workup: Dilute with water (10 mL) and extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

Step 4.3: Deprotection to the Hydrochloride Salt

Objective: Remove the chiral auxiliary to yield the final unnatural amino acid.

-

Deprotection: Dissolve the crude carboxylic acid in anhydrous methanol (5 mL). Add a solution of 4M HCl in 1,4-dioxane (2.0 mL).

-

Reaction: Stir at room temperature for 2 hours. The cleavage of the sulfinamide group will generate the hydrochloride salt of the product.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove the tert-butyl sulfinate byproducts. Filter and dry under high vacuum to afford (1S)-5-Bromoisoindoline-1-carboxylic acid hydrochloride as a white solid.

Downstream Applications in Drug Development

The synthesized 5-Bromoisoindoline-1-carboxylic acid is a bifunctional building block. The C1 carboxylic acid is primed for amide coupling with complex amines, while the C5 bromide serves as an anchor for transition-metal catalysis, enabling the rapid generation of diverse compound libraries or PROTAC linkers.

Fig 2. Divergent late-stage functionalization of the 5-bromo and carboxylic acid handles.

References

-

Hung, C.-T., Wu, B.-S., Chou, et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry, 2023, 88(1), 613-625.[Link]

-

Wu, B.-S., Lin, Y.-M., Tsai, C.-C. "Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines." The Journal of Organic Chemistry, 2025, 90(25), 8578-8584.[Link]

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoisoindoline-1-carboxylic Acid Coupling

Welcome to the technical support center for the utilization of 5-Bromoisoindoline-1-carboxylic acid in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this versatile building block in various coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction to the Chemistry of 5-Bromoisoindoline-1-carboxylic Acid

5-Bromoisoindoline-1-carboxylic acid is a bifunctional molecule offering multiple points for chemical modification. The presence of an aryl bromide allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Concurrently, the carboxylic acid and the secondary amine of the isoindoline ring are amenable to amide bond formation and other derivatizations.

However, the very presence of these multiple reactive sites can present challenges in achieving selective and high-yielding transformations. This guide will walk you through the common hurdles and provide you with robust strategies to overcome them.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] When working with 5-Bromoisoindoline-1-carboxylic acid, several factors require careful consideration to ensure a successful outcome.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be traced back to a few key issues:

-

Catalyst Inactivation: The free secondary amine of the isoindoline ring can coordinate to the palladium catalyst, leading to its deactivation.

-

Substrate Solubility: The carboxylate salt, formed under basic conditions, may have poor solubility in the organic solvent, hindering its participation in the reaction.[4]

-

Side Reactions: Protodeboronation of the boronic acid and homocoupling of the starting materials are common side reactions that consume reagents and lower the yield of the desired product.[5]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Q2: Should I protect the secondary amine or the carboxylic acid before the Suzuki coupling?

A2: Protection strategy is highly recommended for this substrate to prevent side reactions and improve yields.

-

Amine Protection: Protecting the isoindoline nitrogen with a Boc (tert-butyloxycarbonyl) group is a common and effective strategy. This prevents the amine from interfering with the palladium catalyst. The Boc group is stable under typical Suzuki conditions and can be readily removed post-coupling.

-

Carboxylic Acid Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) can improve solubility in organic solvents and prevent potential complications arising from the carboxylate anion.[4]

Recommendation: For initial attempts, protecting the amine with a Boc group is a robust starting point. If solubility issues persist, a dual protection strategy may be necessary.

Q3: What are the recommended starting conditions for a Suzuki coupling with Boc-protected 5-Bromoisoindoline-1-carboxylic acid?

A3: A well-established starting point for the Suzuki coupling of aryl bromides can be adapted for this substrate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(dppf)Cl₂ or Pd₂(dba)₃ | These are common and effective precatalysts.[5] |

| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands enhance catalyst activity.[5] |

| Base | K₂CO₃ or Cs₂CO₃ | These bases are effective and generally compatible with many functional groups.[5] |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic solvent systems are standard for Suzuki reactions.[6] |

| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion. |

Experimental Protocol: Suzuki-Miyaura Coupling of Boc-Protected 5-Bromoisoindoline-1-carboxylic Acid

-

Reaction Setup: To a dry Schlenk tube, add Boc-5-Bromoisoindoline-1-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][7] Similar to the Suzuki coupling, the bifunctional nature of 5-Bromoisoindoline-1-carboxylic acid requires careful consideration of the reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products. What is happening?

A1: A complex product mixture in a Buchwald-Hartwig reaction with this substrate often points to a lack of selectivity. The free secondary amine in the isoindoline ring can potentially undergo self-coupling or other side reactions.

Q2: Is amine protection necessary for the Buchwald-Hartwig amination?

A2: Yes, protecting the isoindoline amine is highly recommended. A Boc group is a suitable choice as it prevents the amine from participating in the coupling reaction.

Q3: What are the key parameters to optimize for a selective Buchwald-Hartwig amination?

A3: The choice of ligand and base are critical for a successful Buchwald-Hartwig amination.

Table 2: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources for this transformation.[8] |

| Ligand | RuPhos or Xantphos | These ligands are known to promote efficient C-N bond formation.[9] |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are typically required.[8] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 90-110 °C | Elevated temperatures are often necessary. |

Experimental Protocol: Buchwald-Hartwig Amination of Boc-Protected 5-Bromoisoindoline-1-carboxylic Acid

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Boc-5-Bromoisoindoline-1-carboxylic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., RuPhos, 2-6 mol%), and base (e.g., NaOtBu, 1.5-2.0 equiv.) in a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Part 3: Amide Bond Formation

The carboxylic acid moiety of 5-Bromoisoindoline-1-carboxylic acid can be readily converted to an amide. However, the nucleophilicity of the amine coupling partner and potential steric hindrance can influence the choice of coupling reagent and conditions.

Frequently Asked Questions & Troubleshooting

Q1: My standard amide coupling conditions (e.g., EDC/HOBt) are giving low yields. Why?

A1: Low yields in amide coupling can be due to several factors:

-

Insufficient Activation: The carboxylic acid may not be sufficiently activated by milder coupling reagents.

-

Low Nucleophilicity of the Amine: The amine coupling partner may be weakly nucleophilic, requiring more forcing conditions.

-

Steric Hindrance: Steric bulk around the carboxylic acid or the amine can impede the reaction.

Troubleshooting Decision Tree:

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chemrxiv.org [chemrxiv.org]

- 4. growingscience.com [growingscience.com]

- 5. jmcct.com [jmcct.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. m.youtube.com [m.youtube.com]

Technical Support Center: A Guide to Resolving Aqueous Solubility Challenges with 5-Bromoisoindoline-1-carboxylic acid

Welcome to the technical support center for 5-Bromoisoindoline-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 5-Bromoisoindoline-1-carboxylic acid that underpin its solubility behavior.

Q1: Why is 5-Bromoisoindoline-1-carboxylic acid poorly soluble in neutral aqueous solutions like water or PBS (pH 7.4)?

A1: The limited aqueous solubility of this compound at neutral pH stems from its molecular structure, which presents a dual "brick-dust" and "grease-ball" challenge.

-

Hydrophobic Core: The fused bicyclic isoindoline system is largely nonpolar and rigid. The bromine atom further increases the molecule's lipophilicity and molecular weight, enhancing its tendency to self-associate in a crystalline lattice ("brick-dust") rather than interact with water molecules.[1]

-

The Carboxylic Acid Group: The key to its solubility lies in the ionizable carboxylic acid (-COOH) group. In its protonated (uncharged) form, which predominates at acidic to neutral pH, the molecule as a whole is poorly water-soluble.[2][3] The nonpolar character of the core structure outweighs the polarity of the -COOH group.[3]

Q2: What is the single most critical factor I can manipulate to dissolve this compound in an aqueous buffer?

A2: pH is the most critical and effective parameter. As a carboxylic acid, the compound's solubility is highly dependent on the pH of the medium.[4][5][6] By raising the pH to a level above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, vastly more soluble in water.[2][7]

Q3: Are there any specific safety precautions for handling 5-Bromoisoindoline-1-carboxylic acid?

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Part 2: Troubleshooting & Experimental Protocols

This section provides a logical workflow and step-by-step instructions to overcome common solubility issues.

Initial Troubleshooting Workflow

This decision tree illustrates the recommended approach when you first encounter solubility problems.

Caption: A decision-making workflow for solubilizing the compound.

Issue: My compound precipitates when added to a neutral aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue encountered. The following solutions are presented in order of recommendation.

Solution A: pH-Mediated Solubilization (Primary Recommended Method)

Causality: This method leverages the acidic nature of the molecule. By adding a base, we deprotonate the carboxylic acid, forming a highly soluble carboxylate salt in situ. This is the cleanest method for most biological applications as it avoids organic solvents.

Experimental Protocol: Preparing a 10 mM Stock Solution

-

Preparation:

-

Weigh out the required mass of 5-Bromoisoindoline-1-carboxylic acid (Molecular Weight: 256.09 g/mol ) for your desired volume and concentration.

-

Add a volume of high-purity water (e.g., Milli-Q) to make a slurry. Do not add the full final volume yet.

-

-

Basification:

-

While stirring, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.

-

Continue adding NaOH until the solid completely dissolves and the pH is stable at ≥8.5. A pH of 9.0 is a safe starting point. The solution should become clear.

-

Expert Insight: The reason for this is that at a pH well above the pKa, the equilibrium is strongly shifted towards the soluble carboxylate form.

-

-

Final Volume Adjustment:

-

Once the compound is fully dissolved, add high-purity water to reach your final target volume.

-

-

Sterilization & Storage:

-

Sterile-filter the solution through a 0.22 µm filter if required for your application.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

-

-

Validation/Checkpoints:

-

The final solution should be completely clear and free of particulates.

-

When diluting this alkaline stock into your final, larger volume of neutral buffer, add the stock slowly while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized precipitation.

-

Solution B: Co-solvent-Mediated Solubilization

Causality: If pH adjustment is incompatible with your experiment, a water-miscible organic co-solvent can be used. The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[9][10]

Experimental Protocol: Preparing a Stock Solution in DMSO

-

Preparation:

-

Weigh the required mass of 5-Bromoisoindoline-1-carboxylic acid.

-

Add 100% DMSO to dissolve the compound, creating a high-concentration stock (e.g., 50-100 mM). Gentle vortexing may be required.

-

-

Dilution into Aqueous Media:

-

Crucial Step: Add the DMSO stock solution dropwise into your final aqueous buffer while the buffer is being vigorously stirred or vortexed. This rapid mixing is essential to prevent the compound from "crashing out" or precipitating.

-

-

Final Concentration & Cautions:

-

Ensure the final concentration of the co-solvent in your assay is as low as possible (typically <1%, and often <0.1%) to avoid artifacts.[7] High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

-

-

Validation/Checkpoints:

-

Always run a vehicle control in your experiments (i.e., an identical assay containing the same final concentration of the co-solvent without the compound) to account for any effects of the solvent itself.

-

| Co-Solvent | Typical Max. Final Concentration (in vitro) | Notes |

| DMSO | < 0.5% | Most common; potent solvent. Can have biological effects. |

| Ethanol | < 1.0% | Less potent than DMSO but often better tolerated by cells. |

| Glycerol | 1-5% | A viscous co-solvent that can also act as a cryoprotectant.[11] |

Table 1: Common co-solvents and their typical final concentrations in biological assays.

Part 3: Advanced Strategies & Considerations

If the primary methods are insufficient or unsuitable, consider these advanced strategies.

Q4: I need a higher concentration than achievable with pH or co-solvents, or I am preparing a formulation for in vivo studies. What are my options?

A4: For these demanding applications, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

-

Surfactant-Based Formulations: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively solubilizing them in the bulk aqueous phase. This approach is common in preclinical formulation development.

-

Nanosuspensions: This physical modification strategy involves reducing the particle size of the compound down to the nanometer range.[7][12] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate and an increase in apparent solubility.[1][13] This is achieved through methods like wet-bead milling or high-pressure homogenization.[7]

-